molecular formula C16H24ClNO2 B4410086 1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride

1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride

Cat. No.: B4410086
M. Wt: 297.82 g/mol
InChI Key: XFJKXBVFKYDCMI-UHFFFAOYSA-N
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Description

1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring is significant as it is a common motif in many pharmacologically active compounds.

Properties

IUPAC Name

1-[4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-4-3-9-17(12-13)10-11-19-16-7-5-15(6-8-16)14(2)18;/h5-8,13H,3-4,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJKXBVFKYDCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=C(C=C2)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the reaction of 3-methylpiperidine with an appropriate ethoxyphenyl ethanone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine moiety.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and uptake, which may have therapeutic implications for neurological conditions .

Comparison with Similar Compounds

1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Reactant of Route 2
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1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride

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